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molecular formula C9H12O4 B8381435 3-(3-hydroxypropoxy)-2-methyl-4H-pyran-4-one CAS No. 139645-13-9

3-(3-hydroxypropoxy)-2-methyl-4H-pyran-4-one

Cat. No. B8381435
M. Wt: 184.19 g/mol
InChI Key: IEPGPSMYRSFOSV-UHFFFAOYSA-N
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Patent
US05430042

Procedure details

A suspension of 3-hydroxy-2-methyl-4-pyrone (25 g, 200 mmol), 3-bromo-1-propanol (70 g, 500 mmol) and K2CO3 (111 g 800 mmol) in 600 ml acetone was stirred for three days. The solvent was evaporated and the residue partitioned between 300 ml methylene chloride and 500 ml 2.5% NaOH. The aqueous layer was separated and extracted with 2×300 ml methylene chloride. The organic phases were combined, dried over Na2SO4 and evaporated at 50° C. Eight grams of the residue (24 g) was chromatographed on silica gel with methanol/methylene chloride (5:95) as eluent which afforded 2.7 g (22%) of the desired product as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9].Br[CH2:11][CH2:12][CH2:13][OH:14].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[OH:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
70 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
111 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 300 ml methylene chloride and 500 ml 2.5% NaOH
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×300 ml methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated at 50° C
CUSTOM
Type
CUSTOM
Details
Eight grams of the residue (24 g) was chromatographed on silica gel with methanol/methylene chloride (5:95) as eluent which

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCCOC1=C(OC=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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